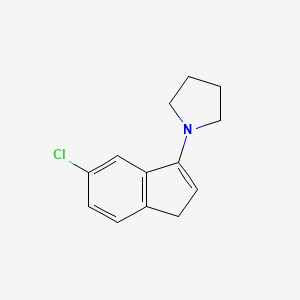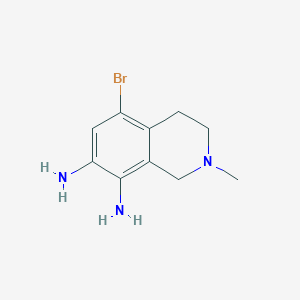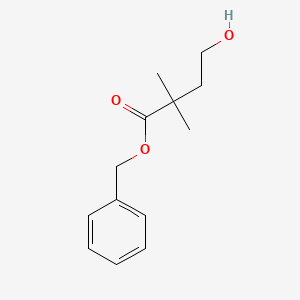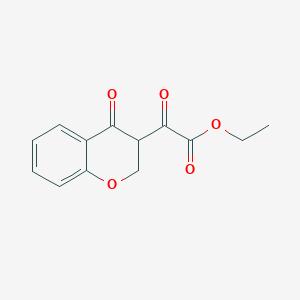
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one
Descripción general
Descripción
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with a bromine atom, a cyclopropyl group, and a pyrazolylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and acetoacetate derivatives.
Amination: The pyrazolylamino group can be introduced through a nucleophilic substitution reaction using 3-amino-1-cyclopropyl-1H-pyrazole as the nucleophile.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylamino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom or the pyrazolylamino group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolylamino group.
Reduction: Reduced derivatives with the bromine atom or pyrazolylamino group replaced by hydrogen.
Substitution: Substituted derivatives with the bromine atom replaced by other functional groups.
Aplicaciones Científicas De Investigación
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-phenylpyridin-2(1H)-one: Similar structure with a phenyl group instead of a methyl group.
5-Bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-ethylpyridin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Chloro-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H13BrN4O |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
5-bromo-3-[(1-cyclopropylpyrazol-3-yl)amino]-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H13BrN4O/c1-16-7-8(13)6-10(12(16)18)14-11-4-5-17(15-11)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,14,15) |
Clave InChI |
IBJWOEAEZKYWNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C(C1=O)NC2=NN(C=C2)C3CC3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[3,2-c]pyridin-1-yl-acetic acid](/img/structure/B8456747.png)
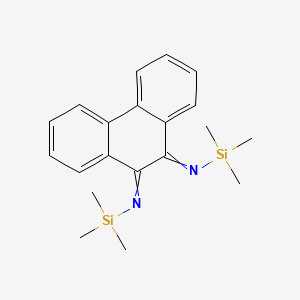



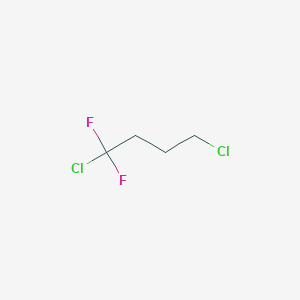
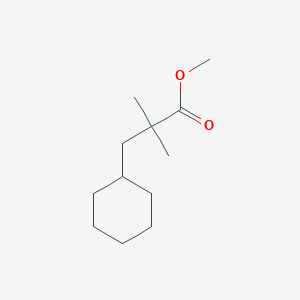
![3-[Chloro(cyclohexyl)methyl]-2,5-dimethylthiophene](/img/structure/B8456821.png)
